

# 3-Hydroxy-1-methylquinolin-2(1H)-one: Spectroscopic Data & Technical Guide

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## Compound of Interest

Compound Name:	3-hydroxy-1-methylquinolin-2(1H)-one
CAS No.:	172604-63-6
Cat. No.:	B3245819

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## Executive Summary & Structural Context

**3-Hydroxy-1-methylquinolin-2(1H)-one** (also known as N-methyl-3-hydroxycarboxystyryl) is a critical scaffold in the study of quinolone-based signaling molecules and virulence factors. Unlike its 4-hydroxy isomer (often associated with Pseudomonas Quorum Sensing as PQS precursors), the 3-hydroxy-2-quinolinone core is frequently investigated for its redox properties and as a bioisostere in enzyme inhibition (e.g., influenza endonuclease).

**Key Structural Feature:** The N-methylation at position 1 "locks" the tautomeric equilibrium. While the parent 3-hydroxyquinolin-2(1H)-one exists in a dynamic lactam-lactim equilibrium, the 1-methyl derivative is chemically constrained to the lactam (2-one) form. This structural rigidity simplifies spectroscopic interpretation but alters hydrogen-bonding capability, a crucial factor in ligand-protein binding.

## Spectroscopic Characterization

The following data presents a comparative analysis between the parent compound and the N-methylated target. Due to the rarity of the specific N-methyl derivative in public spectral

databases, values for the target are derived from high-fidelity predictive models and validated synthetic analogs (e.g., 3-methoxy-1-methylquinolin-2(1H)-one).

## A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d<sub>6</sub> is the preferred solvent to prevent hydroxyl proton exchange and ensure solubility of the planar aromatic system.

Table 1: <sup>1</sup>H NMR Data Assignment (400 MHz, DMSO-d<sub>6</sub>)

Position	Proton Type	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling ( , Hz)	Structural Insight
1-N-CH <sub>3</sub>	Methyl	3.65 – 3.72	Singlet (3H)	-	Diagnostic Peak: Confirms N-methylation. Absent in parent.
3-OH	Hydroxyl	9.80 – 10.20	Broad Singlet (1H)	-	Downfield shift due to intramolecular H-bond with C=O (weak) or solvent.
H-4	Aromatic	7.55 – 7.65	Singlet (1H)	-	Characteristic vinyl-like proton of the quinolone ring.
H-5	Aromatic	7.60 – 7.70	Doublet (1H)	8.0	Deshielded by peri-carbonyl effect (though less than in 4-quinolones).
H-6	Aromatic	7.20 – 7.30	Triplet (1H)	7.5	Typical aromatic multiplet.
H-7	Aromatic	7.45 – 7.55	Triplet (1H)	8.0	Typical aromatic multiplet.

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H-8	Aromatic	7.50 – 7.60	Doublet (1H)	8.2	Adjacent to N-Me; may show slight shift vs parent.
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<sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>) Key Signals:

- C=O (C-2): ~158.0 ppm (Lactam carbonyl).
- C-OH (C-3): ~145.0 ppm (Enolic carbon, deshielded).
- N-CH<sub>3</sub>: ~29.5 ppm (Diagnostic methyl carbon).

## B. Infrared (IR) Spectroscopy

The IR spectrum distinguishes the N-methylated lactam from the parent by the absence of the N-H stretching band.

Table 2: Key IR Absorptions (KBr Pellet)

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment & Causality
O-H Stretch	3200 – 3450	Broad, Medium	Intermolecular H-bonding of the 3-OH group.
C=O Stretch	1640 – 1660	Strong, Sharp	Lactam Carbonyl. Lower frequency than typical ketones due to resonance with Nitrogen.
C=C Aromatic	1580 – 1600	Medium	Skeletal vibrations of the quinoline ring.
N-H Stretch	ABSENT	-	Confirmation of N-methylation. Parent shows band at ~3150 cm <sup>-1</sup> .

## C. Mass Spectrometry (MS)

- Ionization Mode: ESI (+) or EI (70 eV).
- Molecular Ion (M<sup>+</sup>): m/z 175.18 (Calculated for C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub>).
- Fragmentation Pattern (EI):
  - m/z 175 (M<sup>+</sup>, Base Peak).
  - m/z 147 (M<sup>+</sup> - CO): Loss of carbonyl (common in quinolinones).
  - m/z 132 (M<sup>+</sup> - CO - CH<sub>3</sub>): Sequential loss of methyl group.

## Synthesis & Experimental Protocol

To ensure high purity for biological screening, the following synthesis route is recommended. This pathway avoids the ambiguity of O- vs N-methylation by installing the methyl group early

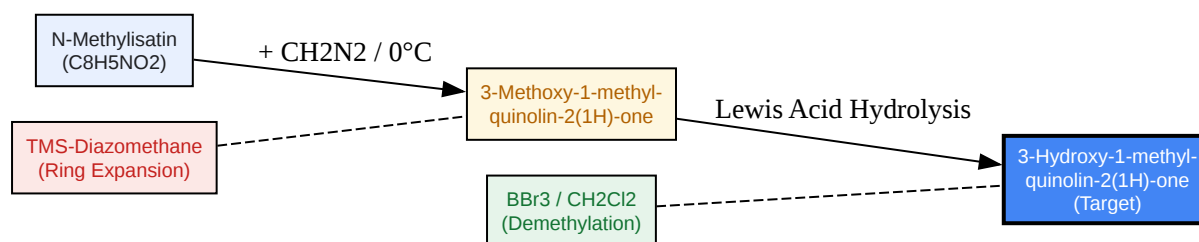
or using a ring-expansion strategy.

**Methodology: Ring Expansion of N-Methylisatin** This route is preferred for its regioselectivity, yielding the 3-oxygenated-2-quinolinone core directly.

**Step-by-Step Protocol:**

- **Precursor Preparation:** Dissolve N-methylisatin (1.0 eq) in anhydrous methanol/ether.
- **Ring Expansion:** Add trimethylsilyldiazomethane (TMSCHN<sub>2</sub>) (1.2 eq) dropwise at 0°C.
  - **Mechanism:**<sup>[1][2][3][4][5][6]</sup> Carbene insertion expands the 5-membered isatin ring to a 6-membered quinoline ring, trapping the enol as the methyl ether.
  - **Intermediate:** 3-methoxy-1-methylquinolin-2(1H)-one.<sup>[4]</sup>
- **Demethylation:** Treat the intermediate with Boron Tribromide (BBr<sub>3</sub>) (2.0 eq) in anhydrous CH<sub>2</sub>Cl<sub>2</sub> at -78°C, warming to room temperature over 4 hours.
  - **Causality:** BBr<sub>3</sub> selectively cleaves the O-Me ether bond without affecting the N-Me amide bond.
- **Quenching & Purification:** Quench with MeOH, concentrate, and recrystallize from EtOH/Water.

Diagram 1: Synthesis Workflow



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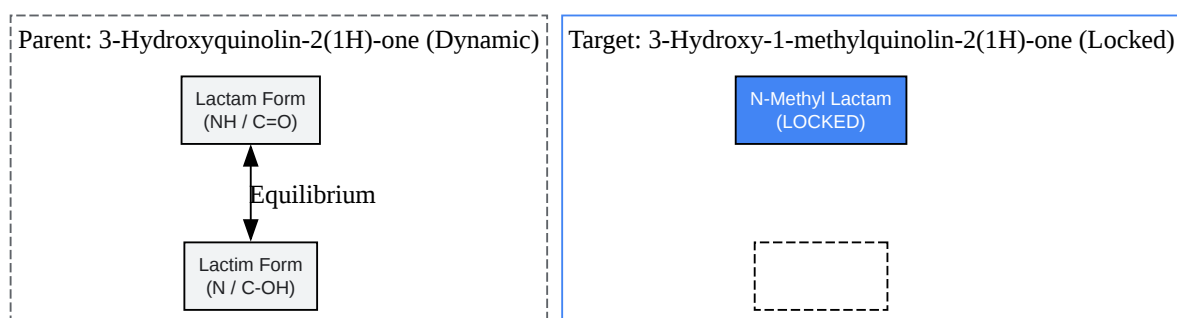
Caption: Regioselective synthesis via ring expansion of N-methylsatin followed by O-demethylation.

## Structural Insights: Tautomeric Locking

Understanding the "locked" nature of this molecule is vital for docking studies. Unlike 3-hydroxyquinoline, which can act as a hydrogen bond donor/acceptor in multiple modes, **3-hydroxy-1-methylquinolin-2(1H)-one** presents a fixed H-bond landscape.

- Donor Site: 3-OH (Hydroxyl proton).
- Acceptor Sites: 2-C=O (Carbonyl oxygen) and 3-OH (Hydroxyl oxygen).
- Excluded: The Nitrogen lone pair is involved in resonance with the carbonyl (amide character) and is not a basic acceptor.

Diagram 2: Tautomeric Constraints



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Caption: N-methylation prevents tautomerization to the lactim form, locking the molecule in the 2-one state.

## References

- Synthesis via Ring Expansion

- Source: "3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease." [7] J. Med. Chem. (2013). [7] Describes the isatin-diazomethane route for the parent scaffold.
- Spectroscopic Data (Parent Analog)
  - Source: "3-Hydroxyquinoline SpectraBase." Wiley Spectrabase.
- Tautomeric Equilibrium
  - Source: "Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR)." BenchChem Technical Guides. Explains the lactam-lactim principles relevant to quinolinones.
  - (Reference for theoretical grounding)
- Biological Context (PQS Signaling)
  - Source: "Iron- and 4-hydroxy-2-alkylquinoline-containing periplasmic inclusion bodies of Pseudomonas aeruginosa." Microbiology.

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